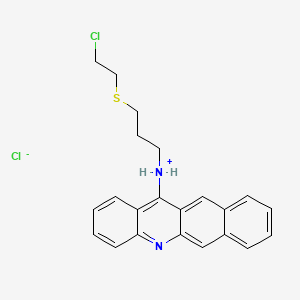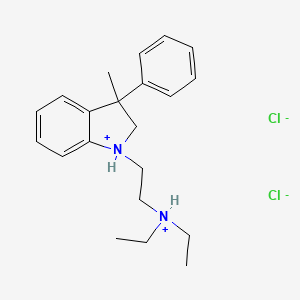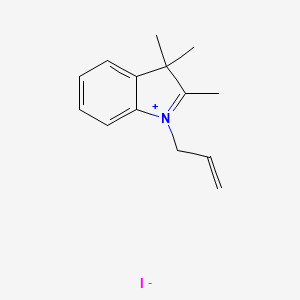
2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide is a chemical compound with the molecular formula C14H18IN. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which includes a prop-2-enyl group attached to the indolium core, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide typically involves the alkylation of 2,3,3-trimethylindole with an appropriate alkylating agent such as allyl iodide. The reaction is usually carried out in the presence of a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF) under reflux conditions. The reaction can be summarized as follows:
Starting Materials: 2,3,3-trimethylindole and allyl iodide.
Reagents: Potassium carbonate (base), dimethylformamide (solvent).
Conditions: Reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indolium nitrogen, where nucleophiles like amines or thiols can replace the iodide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction could produce indole derivatives with reduced functional groups.
科学的研究の応用
2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives, which are important in organic synthesis and medicinal chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2,3,3-Trimethylindole: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.
1-Propyl-2,3,3-trimethylindolium iodide: Similar structure but with a propyl group instead of a prop-2-enyl group.
2,3,3-Trimethyl-1-prop-2-enylindol-1-ium bromide: Similar compound with bromide instead of iodide.
Uniqueness
2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enyl group and the iodide ion makes it particularly useful in various synthetic and research applications.
特性
CAS番号 |
20849-57-4 |
|---|---|
分子式 |
C14H18IN |
分子量 |
327.20 g/mol |
IUPAC名 |
2,3,3-trimethyl-1-prop-2-enylindol-1-ium;iodide |
InChI |
InChI=1S/C14H18N.HI/c1-5-10-15-11(2)14(3,4)12-8-6-7-9-13(12)15;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 |
InChIキー |
ZZGXGRVSXJHCQB-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CC=C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


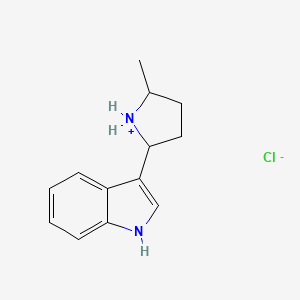
![6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole](/img/structure/B15342280.png)
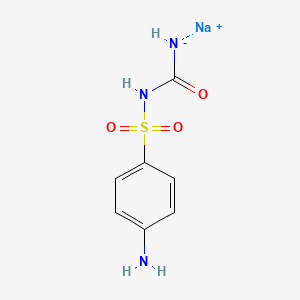
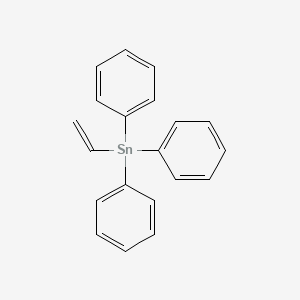
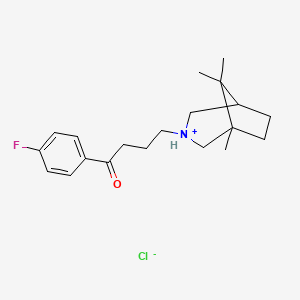


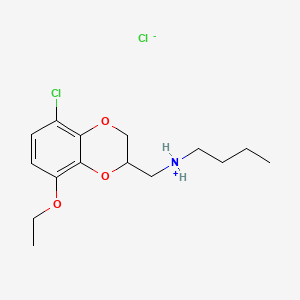
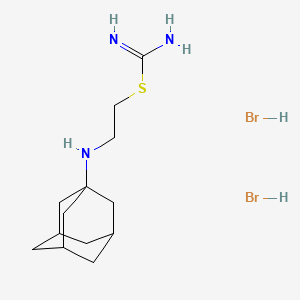
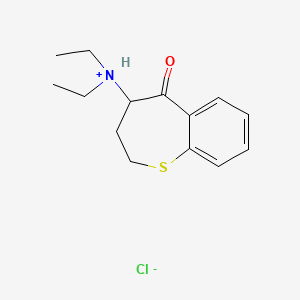
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)
![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
